Tarloxotinib bromide

Vue d'ensemble

Description

Le bromure de tarloxotinib est un promédicament activé par l'hypoxie conçu pour libérer un inhibiteur puissant et irréversible du récepteur du facteur de croissance épidermique (EGFR) et du récepteur 2 du facteur de croissance épidermique humain (HER2) en conditions hypoxiques. Ce composé est particulièrement important dans le traitement des cancers, tels que le cancer du poumon non à petites cellules et le cancer du sein HER2-positif, où il cible et inhibe l'activité de ces récepteurs, empêchant ainsi la prolifération et la survie des cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du bromure de tarloxotinib implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels qui lui confèrent ses propriétés activées par l'hypoxie. Les étapes clés comprennent :

Formation de la structure de base : Cela implique la synthèse d'un noyau de pyrido[3,4-d]pyrimidine par une série de réactions de condensation.

Fonctionnalisation : Introduction de brome et d'autres groupes fonctionnels pour améliorer son activité en conditions hypoxiques.

Assemblage final : Réactions de couplage pour attacher la partie sensible à l'hypoxie à la structure de base

Méthodes de production industrielle

La production industrielle du bromure de tarloxotinib suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le bromure de tarloxotinib subit plusieurs types de réactions chimiques, notamment :

Oxydation : En conditions hypoxiques, le composé est activé par oxydation, libérant l'inhibiteur actif.

Réduction : En présence d'agents réducteurs, le composé peut subir une réduction, affectant son activité.

Substitution : Diverses réactions de substitution peuvent se produire à différents groupes fonctionnels, modifiant ses propriétés chimiques

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Pour activer le promédicament en conditions hypoxiques.

Agents réducteurs : Pour étudier les effets de la réduction sur le composé.

Substituants : Pour modifier les groupes fonctionnels et étudier leurs effets sur l'activité du composé

Principaux produits formés

Le principal produit formé par l'activation du bromure de tarloxotinib est l'inhibiteur irréversible de l'EGFR et de l'HER2, qui exerce ses effets thérapeutiques en inhibant ces récepteurs .

Applications de la recherche scientifique

Le bromure de tarloxotinib a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Étude de la synthèse et de la réactivité des promédicaments activés par l'hypoxie.

Biologie : Investigation des effets de l'inhibition de l'EGFR et de l'HER2 sur la prolifération et la survie des cellules cancéreuses.

Médecine : Développement de thérapies ciblées pour les cancers avec surexpression de l'EGFR et de l'HER2.

Industrie : Production de bromure de tarloxotinib de haute pureté pour une utilisation dans les essais cliniques et les applications thérapeutiques

Mécanisme d'action

Le bromure de tarloxotinib exerce ses effets par un mécanisme d'action unique. En conditions hypoxiques, le composé est activé pour libérer un inhibiteur puissant et irréversible de l'EGFR et de l'HER2. Cet inhibiteur se lie de manière covalente aux récepteurs, empêchant leur activation et les voies de signalisation subséquentes qui favorisent la prolifération et la survie des cellules cancéreuses. La nature activée par l'hypoxie du composé garantit qu'il cible sélectivement les cellules tumorales, minimisant les effets sur les tissus normaux .

Applications De Recherche Scientifique

Preclinical Studies

Preclinical evaluations have demonstrated the efficacy of tarloxotinib bromide in various cancer models:

- Non-Small Cell Lung Cancer : In studies involving patient-derived xenografts with EGFR exon 20 insertions, tarloxotinib-E showed significant inhibition of cell proliferation and induced apoptosis. Notably, pharmacokinetic analyses indicated higher concentrations of tarloxotinib-E in tumor tissues compared to plasma, confirming its tumor-selective delivery system .

- Squamous Cell Carcinoma : In models expressing wild-type EGFR, this compound exhibited superior activity compared to existing EGFR-targeted therapies like cetuximab and afatinib. In one study, treatment with tarloxotinib resulted in a 100% response rate in xenograft models, while the comparator treatments failed to control tumor growth effectively .

Clinical Trials

This compound has been evaluated in several clinical trials:

- Phase II Trials in NSCLC : A notable trial focused on patients with EGFR exon 20 insertions reported an objective response rate (ORR) of 58% among evaluable patients. The trial highlighted the compound's potential to overcome resistance associated with conventional EGFR TKIs .

- Safety Profile : Common treatment-related adverse events included gastrointestinal issues such as diarrhea and rash. However, the incidence of severe toxicities was relatively manageable, suggesting a favorable safety profile for ongoing and future treatments .

Case Studies

Several case studies have illustrated the clinical efficacy of this compound:

- Lung Adenocarcinoma : A patient with lung adenocarcinoma harboring a HER2 exon 20 mutation demonstrated a dramatic clinical response after treatment with this compound during a phase II trial. This case underscores the drug's potential effectiveness in specific genetic contexts .

Comparative Efficacy Table

| Study | Cancer Type | Treatment Group | Objective Response Rate (%) | Adverse Events |

|---|---|---|---|---|

| Study 1 | NSCLC | This compound | 58% | Rash, Diarrhea |

| Study 2 | SCC | This compound | 100% | Minimal Toxicity |

| Study 3 | NSCLC | Cetuximab | 20% | Severe Rash |

| Study 4 | SCC | Afatinib | 33% | Diarrhea |

Mécanisme D'action

Tarloxotinib bromide exerts its effects through a unique mechanism of action. Under hypoxic conditions, the compound is activated to release a potent, irreversible inhibitor of EGFR and HER2. This inhibitor binds covalently to the receptors, preventing their activation and subsequent signaling pathways that promote cancer cell proliferation and survival. The hypoxia-activated nature of the compound ensures that it selectively targets tumor cells, minimizing the effects on normal tissues .

Comparaison Avec Des Composés Similaires

Composés similaires

Erlotinib : Un autre inhibiteur de l'EGFR, mais non activé par l'hypoxie.

Afatinib : Un inhibiteur irréversible de l'EGFR et de l'HER2, mais qui n'a pas la propriété d'activation par l'hypoxie.

Lapatinib : Un inhibiteur réversible de l'EGFR et de l'HER2, utilisé dans les thérapies combinées

Unicité du bromure de tarloxotinib

Le bromure de tarloxotinib est unique en raison de son mécanisme activé par l'hypoxie, qui permet un ciblage sélectif des cellules tumorales tout en épargnant les tissus normaux. Cette propriété réduit les toxicités dose-limitantes associées à l'inhibition systémique de l'EGFR et de l'HER2, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Activité Biologique

Tarloxotinib bromide (also known as TH-4000) is a novel hypoxia-activated prodrug designed to selectively inhibit epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) in tumor microenvironments characterized by low oxygen levels. This compound has garnered attention for its potential therapeutic applications, particularly in treating non-small cell lung cancer (NSCLC) and squamous cell carcinoma of the head and neck (SCCHN). This article delves into its biological activity, mechanisms of action, preclinical studies, and clinical implications.

Tarloxotinib is a prodrug that becomes activated under hypoxic conditions, which are common in solid tumors. The activation process involves the reduction of tarloxotinib to its active form, tarloxotinib-E, which covalently binds to and inhibits pan-HER kinases. This selective activation allows for higher concentrations of the active drug within tumors while minimizing systemic exposure, potentially reducing side effects associated with conventional EGFR inhibitors.

Activation Process

- Hypoxia Trigger : Under low oxygen conditions, the nitro group of tarloxotinib is reduced to a radical anion.

- Drug Release : The radical anion can fragment to release tarloxotinib-E, which irreversibly inhibits EGFR and HER2.

- Targeted Inhibition : This mechanism allows for effective inhibition of signaling pathways involved in tumor proliferation and survival.

Efficacy in Cancer Models

Preclinical studies have demonstrated the efficacy of tarloxotinib in various cancer models:

- In Vitro Studies : Tarloxotinib-E showed potent inhibition of cell proliferation in patient-derived cancer models with mutations in EGFR and HER2. For instance, it inhibited phosphorylation of HER2 at concentrations as low as 10 nM .

- In Vivo Studies : In murine xenograft models, treatment with tarloxotinib resulted in significant tumor regression or growth inhibition. A study reported a 100% response rate in FaDu xenografts treated with 48 mg/kg of tarloxotinib .

Pharmacokinetics

Pharmacokinetic analyses indicated that tarloxotinib-E concentrations were significantly higher in tumor tissues compared to plasma, suggesting effective tumor targeting .

Resistance Mechanisms

Research has identified potential mechanisms of acquired resistance to tarloxotinib, including secondary mutations in HER2 (e.g., C805S mutation) and increased expression of HER3, which can diminish the drug's efficacy .

Clinical Studies

Tarloxotinib has been evaluated in clinical trials for patients with advanced NSCLC harboring specific mutations. A notable Phase 2 study demonstrated promising results for patients with EGFR exon 20 insertion mutations, showing a significant clinical response .

Key Findings from Clinical Trials

- Patient Population : Patients with EGFR-mutant NSCLC who progressed on prior EGFR tyrosine kinase inhibitors (TKIs).

- Outcomes : Improved progression-free survival (PFS) and overall response rates compared to traditional therapies.

Propriétés

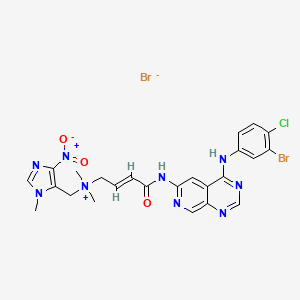

IUPAC Name |

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23BrClN9O3.BrH/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15;/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36);1H/b5-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKIMVYUBWMMHJ-FXRZFVDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24Br2ClN9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1636180-98-7 | |

| Record name | Tarloxotinib bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1636180987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TARLOXOTINIB BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y31FJ8K50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.